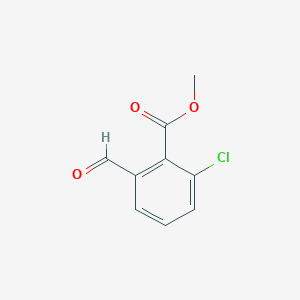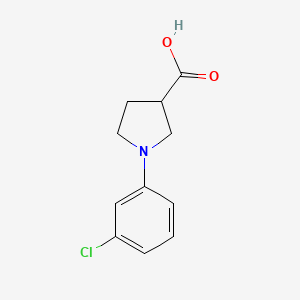
Methyl 2-chloro-6-formyl-benzoate
Vue d'ensemble
Description
“Methyl 2-chloro-6-formyl-benzoate” is a chemical compound that contains a total of 20 bonds. There are 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic aldehyde .
Synthesis Analysis
“Methyl 2-chloro-6-formyl-benzoate” can be synthesized from 2-chlorobenzoyl chloride . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “Methyl 2-chloro-6-formyl-benzoate” includes 1 six-membered ring, 1 aromatic ester, and 1 aromatic aldehyde . It contains a total of 20 bonds, including 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, and 2 double bonds .Chemical Reactions Analysis
“Methyl 2-chloro-6-formyl-benzoate” can undergo various chemical reactions. For instance, it can be used in the N-formylation of amines using methanol as a potential formyl carrier by a reusable chromium catalyst .Physical And Chemical Properties Analysis
“Methyl 2-chloro-6-formyl-benzoate” is an ester . More specific physical and chemical properties were not found in the retrieved sources.Applications De Recherche Scientifique
Pharmaceutical Synthesis
“Methyl 2-chloro-6-formyl-benzoate” serves as a bioactive precursor in the synthesis of compounds with a variety of pharmacological activities. Its structure is pivotal in the development of antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral drugs . The compound’s ester and formyl groups are reactive, making it suitable for the formation of new compounds in drug discovery.
Organic Synthesis Scaffold
As an active scaffold, this compound is significant for the search of new bioactive molecules . It is a versatile substrate in organic synthesis, used as a raw material for the preparation of medical products. Its reactive functional groups are crucial at the initial stage of synthesis for functional group manipulation and target molecule formation.
Ugi Reaction Applications
The Ugi reaction, which involves the condensation of an aldehyde, amine, carboxylic acid, and isonitrile, utilizes “Methyl 2-chloro-6-formyl-benzoate” as a starting material. This multistep reaction pathway is essential for the synthesis of various derivatives that interact with different receptors, potentially leading to new drug candidates .
Tetrazole Photoclick Chemistry
In the field of photoclick chemistry, “Methyl 2-chloro-6-formyl-benzoate” is used in the tetrazole photoclick reaction. This application is important for creating compounds that can be activated by light, which has implications in developing targeted drug delivery systems and bioimaging .
Coumarin Derivatives Synthesis
This compound is employed in the one-pot synthesis of coumarin derivatives, which have applications in medical science, biomedical research, and various industrial branches. Coumarin derivatives are known for their biological activities and are used in optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .
Precursor for Porphyrins Synthesis
“Methyl 2-chloro-6-formyl-benzoate” is also an essential starting material for the synthesis of porphyrins, which are compounds that play a key role in biological systems such as hemoglobin and chlorophyll. Porphyrins also have applications in photodynamic therapy for treating cancer .
Safety and Hazards
While specific safety and hazard information for “Methyl 2-chloro-6-formyl-benzoate” was not found, it’s important to handle all chemicals with care and follow safety protocols. For example, Methyl benzoate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation .
Orientations Futures
The future directions of “Methyl 2-chloro-6-formyl-benzoate” could involve its use in the synthesis of various derivatives that are capable of interacting with several different receptors for the discovery of new potential drug candidates . Additionally, in the context of sustainability and green chemistry, direct coupling of methanol with amines to produce formamides is an atom-efficient and green alternative .
Mécanisme D'action
Target of Action
Methyl 2-chloro-6-formyl-benzoate is a complex organic compound that is used in various chemical reactionsIt’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to transition metal catalysts involved in carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from one metal to another .
Biochemical Pathways
It’s known that similar compounds can participate in various organic synthesis reactions, such as ugi-reaction and tetrazole photoclick reaction . These reactions involve multiple steps and can lead to the formation of various derivatives that can interact with different receptors .
Pharmacokinetics
It’s known that similar compounds have a variety of pharmacological activities , which suggests that they can be absorbed and distributed in the body, metabolized, and eventually excreted.
Result of Action
It’s known that similar compounds have a variety of pharmacological activities , suggesting that they can have various effects at the molecular and cellular level.
Propriétés
IUPAC Name |
methyl 2-chloro-6-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGBUSMVAQUKOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B1423678.png)
![n'-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423680.png)
![1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B1423681.png)
![8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1423682.png)


![N-[2-(3-bromophenoxy)ethyl]acetamide](/img/structure/B1423691.png)


![2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1423696.png)
![7-Methyl-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1423697.png)
![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1423698.png)
